Pitstop 2

Description

BenchChem offers high-quality Pitstop 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pitstop 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

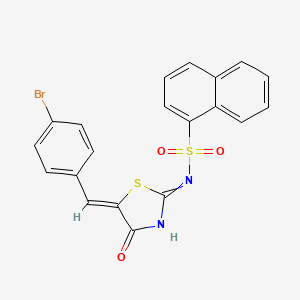

C20H13BrN2O3S2 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide |

InChI |

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- |

InChI Key |

CGDLWHGPJPVPDU-ATVHPVEESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |

Origin of Product |

United States |

Foundational & Exploratory

Pitstop 2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitstop 2 is a widely utilized small molecule inhibitor initially developed to target clathrin-mediated endocytosis (CME). It was designed to competitively inhibit the interaction between the clathrin heavy chain's N-terminal domain and clathrin-box motifs found in accessory proteins like amphiphysin.[1][2] While it does inhibit CME, a growing body of evidence reveals significant off-target effects, complicating its use as a specific inhibitor of this pathway. This guide provides an in-depth technical overview of the molecular mechanisms of Pitstop 2, detailing its intended action and its increasingly apparent non-specific activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant cellular pathways and experimental workflows.

Core Mechanism of Action: Targeting Clathrin-Mediated Endocytosis

Pitstop 2 was initially identified as a cell-permeable inhibitor that binds to the terminal domain of the clathrin heavy chain.[3][4] This binding is intended to block the recruitment of essential adaptor proteins containing clathrin-box motifs, thereby preventing the assembly of clathrin-coated pits and subsequent vesicle formation.[1] The primary proposed mechanism involves the inhibition of the interaction between clathrin and amphiphysin, a key protein in the endocytic machinery.[5]

Intended Signaling Pathway

The canonical pathway that Pitstop 2 is designed to inhibit is a crucial step in clathrin-mediated endocytosis. By occupying a binding site on the clathrin terminal domain, Pitstop 2 prevents the association of accessory proteins necessary for the maturation of clathrin-coated pits.

Caption: Intended inhibitory action of Pitstop 2 on clathrin-coated pit formation.

Off-Target Effects and Non-Specificity

Inhibition of Small GTPases

Recent research has identified small GTPases, particularly Ran and Rac1, as direct targets of Pitstop 2.[7][8] Pitstop 2 and its derivative, RVD-127, have been shown to bind to these GTPases, locking them in a GDP-bound state.[7][9] This prevents their interaction with downstream effectors, leading to a disruption of cellular processes well below the concentrations required to significantly inhibit CME.[7][8] These findings help to explain the diverse, clathrin-independent effects of Pitstop 2, such as altered cell motility and disruption of nucleocytoplasmic transport.[7]

Caption: Off-target inhibition of the Rac1 GTPase cycle by Pitstop 2.

Other Reported Off-Target Effects

In addition to its effects on endocytosis and small GTPases, Pitstop 2 has been reported to:

-

Induce apoptosis and inhibit cell growth in dividing cancer cells.[3]

Quantitative Data

The efficacy of Pitstop 2 has been quantified in various studies, with IC50 values determined for its intended target and off-target interactions.

| Target/Process | IC50 Value | Cell Type/System | Reference |

| Clathrin Terminal Domain - Amphiphysin Interaction | ~12 µM | In vitro | [4][11][12] |

| Clathrin Terminal Domain - Other Accessory Proteins | 10 - 60 µM | In vitro | [11][13] |

| Clathrin-Mediated Endocytosis (Transferrin Uptake) | Effective inhibition at 20-30 µM | HeLa, J774A.1, BEAS-2B | [3][5][6] |

| Clathrin-Independent Endocytosis (MHCI Uptake) | Dose-dependent inhibition (5-30 µM) | HeLa, BEAS-2B | [5] |

| Rac1-Effector Interaction | Abolished by Pitstop 2 pretreatment | Biochemical Assay | [8] |

| Mitotic Progression | Impaired at 30 µM | HeLa | [2] |

Experimental Protocols

Transferrin and MHCI Internalization Assay

This assay is commonly used to assess clathrin-dependent (transferrin) and clathrin-independent (MHCI) endocytosis.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa) on coverslips and allow them to adhere overnight.

-

Serum Starvation: Prior to the experiment, incubate cells in serum-free media for 1 hour.

-

Inhibitor Pre-incubation: Treat cells with Pitstop 2 (e.g., 20 µM in serum-free media with 10 mM HEPES) or a vehicle control (e.g., 0.1% DMSO) for 15 minutes at 37°C.[5]

-

Internalization: Add Alexa594-conjugated transferrin and antibodies against MHCI to the media and incubate for 30 minutes at 37°C to allow for endocytosis.[5][6]

-

Acid Wash: To remove surface-bound antibodies, wash the cells with a low pH buffer.[5][6]

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like saponin.

-

Secondary Antibody Staining: Incubate with a fluorescently labeled secondary antibody to detect the internalized MHCI antibodies.

-

Imaging and Quantification: Visualize the internalized cargo using fluorescence microscopy and quantify the total integrated fluorescence intensity per cell using image analysis software.[5]

Caption: Workflow for the transferrin and MHCI internalization assay.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay can be employed to identify protein targets of small molecules like Pitstop 2. The principle is that a protein bound to a small molecule will be more resistant to proteolysis.[8]

Methodology:

-

Cell Lysis: Prepare cell lysates from the desired cell line.

-

Inhibitor Incubation: Incubate the cell lysates with varying concentrations of Pitstop 2 or a vehicle control.

-

Protease Digestion: Subject the lysates to digestion with a protease (e.g., pronase) for a set amount of time.

-

Quench Digestion: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

-

Western Blotting: Separate the protein fragments by SDS-PAGE and perform a Western blot for candidate target proteins (e.g., Rac1, Ran).

-

Analysis: A stabilized target protein will show less degradation (a more intact band) in the presence of Pitstop 2 compared to the control.

Conclusion

Pitstop 2 is a valuable tool for studying endocytosis and other cellular processes, but its utility is tempered by significant off-target effects. While it does inhibit clathrin-mediated endocytosis as intended, its interactions with small GTPases and other cellular components can confound experimental results. Researchers using Pitstop 2 should be aware of its non-specificity and employ appropriate controls, such as clathrin knockdown experiments and the use of multiple, structurally unrelated inhibitors, to validate their findings. Future research may focus on developing more specific inhibitors of clathrin-mediated endocytosis or further characterizing the off-target effects of existing compounds like Pitstop 2.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 5. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. Pitstop 2 - Immunomart [immunomart.com]

- 13. abcam.com [abcam.com]

Pitstop 2: A Technical Guide to its Use as a Clathrin-Mediated Endocytosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of molecules, from nutrients and growth factors to pathogens.[1] It involves the formation of clathrin-coated vesicles at the plasma membrane, a process orchestrated by a complex interplay of proteins.[2] Small molecule inhibitors are invaluable tools for the acute and reversible disruption of such processes, allowing for detailed investigation of their mechanisms and physiological roles. Pitstop 2 is a cell-permeable compound that has been widely used as an inhibitor of CME.[2][3] This technical guide provides an in-depth overview of Pitstop 2, including its mechanism of action, quantitative data on its efficacy and off-target effects, detailed experimental protocols, and a critical discussion of its limitations.

Mechanism of Action

Pitstop 2 was designed as a selective inhibitor that targets the N-terminal β-propeller domain of the clathrin heavy chain.[2] It competitively inhibits the interaction between the clathrin terminal domain (CTD) and clathrin-box motifs present in accessory proteins like amphiphysin.[3][4][5] This interference is intended to prevent the recruitment of clathrin to the plasma membrane and the subsequent formation of clathrin-coated pits, thereby inhibiting CME.[5]

However, a significant body of evidence now indicates that Pitstop 2 is not specific to clathrin-mediated processes. It has been shown to be a potent inhibitor of clathrin-independent endocytosis (CIE) as well.[6][7][8] Studies have demonstrated that the inhibitory effects of Pitstop 2 on CIE are not rescued by the knockdown of clathrin, suggesting the existence of additional cellular targets.[6][7][8][9] These off-target effects are a critical consideration for researchers using this compound and will be discussed in detail in a later section.

dot

References

- 1. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 4. content.abcam.com [content.abcam.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Understanding the Cellular Targets of Pitstop 2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 2 is a cell-permeable small molecule that was initially developed as a specific inhibitor of clathrin-mediated endocytosis (CME).[1] It was designed to competitively bind to the terminal domain of the clathrin heavy chain, thereby preventing its interaction with accessory proteins containing clathrin-box motifs, such as amphiphysin.[2][3] While it has been widely used to study CME, a growing body of evidence indicates that Pitstop 2 has significant off-target effects, making the interpretation of experimental results complex. This guide provides a comprehensive overview of the known cellular targets of Pitstop 2, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Core Cellular Targets and Off-Target Effects

Initially, Pitstop 2 was identified for its ability to inhibit the interaction between the clathrin heavy chain's N-terminal domain (TD) and adaptor proteins, a crucial step in the formation of clathrin-coated pits.[4] However, subsequent research has revealed that its inhibitory actions extend beyond CME.

Primary (Intended) Target: Clathrin Heavy Chain

Pitstop 2 was designed to occupy a groove on the clathrin terminal domain, the binding site for peptides containing clathrin-box motifs.[4] This interference was intended to specifically block the recruitment of accessory proteins necessary for the invagination of clathrin-coated pits.

Known Off-Target Effects

Numerous studies have demonstrated that Pitstop 2 is not specific to clathrin. Its effects are often observed in cellular processes independent of clathrin, and even in cells where clathrin has been depleted.[5][6]

-

Clathrin-Independent Endocytosis (CIE): Pitstop 2 has been shown to be a potent inhibitor of CIE, affecting the internalization of cargo proteins such as MHC class I molecules, CD44, CD98, and CD147.[5][7] This inhibition persists even after clathrin knockdown, indicating a clathrin-independent mechanism of action.[5][6]

-

Dynamin: Some evidence suggests that Pitstop 2 may also inhibit dynamin, a GTPase essential for the scission of endocytic vesicles from the plasma membrane.[3][8]

-

Small GTPases (Ran and Rac1): More recent studies have identified direct binding of Pitstop 2 to the small GTPases Ran and Rac1.[9][10] This interaction locks the GTPases in a GDP-like conformation, preventing their interaction with downstream effectors and disrupting processes like nucleocytoplasmic transport and actin dynamics.[9][10]

-

Mitotic Spindle and Progression: Pitstop 2 can disrupt the integrity of the mitotic spindle and activate the spindle assembly checkpoint, leading to metaphase arrest and subsequent cell death in dividing cancer cells.[1][2][11]

-

Vesicular and Mitochondrial pH: Off-target effects also include alterations in the pH of vesicles and mitochondria in neurons.[4][12]

Quantitative Data

The following tables summarize the quantitative data available for Pitstop 2's activity in various assays.

| Target Interaction | Assay Type | IC50 Value | Reference |

| Clathrin TD - Amphiphysin 1 | ELISA | ~12 µM | [13] |

| Clathrin TD - Amphiphysin 1 | ELISA | ~7.5 µM | [14] |

| Cellular Process | Cell Line | Effective Concentration | Effect | Reference |

| Clathrin-Mediated Endocytosis (Transferrin uptake) | J774A.1 Macrophages | 20-40 µM | Inhibition | [1] |

| Clathrin-Mediated Endocytosis (Transferrin uptake) | HeLa | 20 µM | Inhibition | [5] |

| Clathrin-Mediated Endocytosis (Transferrin uptake) | HeLa | 30 µM | Inhibition | [4] |

| Clathrin-Independent Endocytosis (MHCI uptake) | HeLa | 20 µM | Inhibition | [5] |

| Clathrin-Independent Endocytosis (CD44, CD98, CD147 uptake) | HeLa | Not specified | Inhibition | [5] |

| Mitotic Progression | HeLa | 0.001-100 µM (6h) | Impairment | [1] |

| Cell Growth (Apoptosis Induction) | Dividing Cancer Cells | 1-30 µM (24h) | Inhibition | [1] |

| Cell Viability | Non-tumourigenic NIH3T3 | 1-30 µM (48h) | No effect | [1] |

| Compensatory Endocytosis | Neuronal Presynaptic Compartments | 15 µM | Blockade | |

| Cell Motility and Actin Dynamics | Endothelial Cells | 7.5 µM | Arrest | [9] |

Experimental Protocols

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This protocol is a composite of methodologies described in the cited literature.[4][5]

Materials:

-

HeLa or other suitable cells

-

Serum-free cell culture medium

-

Pitstop 2 (and DMSO for vehicle control)

-

Alexa Fluor 594-conjugated Transferrin

-

Phosphate-buffered saline (PBS)

-

Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Seed cells on coverslips and grow to 80-90% confluency.

-

Serum-starve the cells for 30 minutes to 1 hour prior to the experiment to upregulate transferrin receptor expression.

-

Pre-incubate the cells with Pitstop 2 at the desired concentration (e.g., 20-30 µM) or DMSO vehicle control in serum-free medium for 15-30 minutes at 37°C.[5][15]

-

Add Alexa Fluor 594-conjugated transferrin to the medium and incubate for an additional 30 minutes at 37°C to allow for internalization.[5][15]

-

To stop endocytosis, place the cells on ice and wash them with ice-cold PBS.

-

To remove surface-bound transferrin, incubate the cells with pre-chilled acid wash buffer for 5 minutes on ice.

-

Wash the cells again with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS and mount the coverslips on slides using a mounting medium containing DAPI.

-

Visualize and quantify the internalized transferrin using fluorescence microscopy.

MHCI Uptake Assay for Clathrin-Independent Endocytosis

This protocol is based on methodologies described in the literature.[5][7]

Materials:

-

HeLa or other suitable cells expressing MHC class I

-

Primary antibody against MHCI

-

Serum-free cell culture medium

-

Pitstop 2 (and DMSO for vehicle control)

-

Alexa Fluor-conjugated secondary antibody

-

PBS, Acid wash buffer, Fixative, and Mounting medium as described above

Procedure:

-

Seed and grow cells as described for the transferrin uptake assay.

-

Pre-incubate cells with Pitstop 2 (e.g., 20 µM) or DMSO in serum-free medium for 15 minutes at 37°C.[5]

-

Add the primary antibody against MHCI and allow it to bind to the cell surface on ice.

-

Wash away unbound primary antibody with cold PBS.

-

Incubate the cells at 37°C for 30 minutes in the continued presence of Pitstop 2 or DMSO to allow for antibody-MHCI complex internalization.[5][7]

-

Stop endocytosis by placing the cells on ice and washing with ice-cold PBS.

-

Remove surface-bound antibodies with an acid wash.

-

Fix and permeabilize the cells.

-

Incubate with an Alexa Fluor-conjugated secondary antibody to label the internalized primary antibody.

-

Wash, mount, and visualize the internalized MHCI using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

Intended Mechanism of Action of Pitstop 2 on CME

Caption: Intended inhibitory action of Pitstop 2 on CME.

Off-Target Effects of Pitstop 2

Caption: Overview of Pitstop 2's diverse off-target effects.

Experimental Workflow for Assessing Pitstop 2 Specificity

Caption: Logical workflow for investigating Pitstop 2's cellular effects.

Conclusion and Recommendations

Pitstop 2 is a potent inhibitor of endocytosis, but its utility as a specific tool to probe clathrin-mediated processes is limited by its significant off-target effects.[4][12] It is crucial for researchers to be aware of its inhibitory action on clathrin-independent endocytosis, small GTPases, and mitotic processes. When using Pitstop 2, it is recommended to:

-

Use with caution: Results obtained using Pitstop 2 should be interpreted carefully and not be solely attributed to the inhibition of clathrin's N-terminal domain function.[4][12]

-

Employ multiple controls: Include negative controls and, where possible, use complementary approaches such as siRNA-mediated knockdown of target proteins to validate findings.

-

Consider alternative inhibitors: For studies aiming to specifically inhibit CME, other inhibitors with potentially higher specificity should be considered.

This guide provides a foundational understanding of the cellular targets of Pitstop 2, enabling researchers and drug development professionals to design more robust experiments and accurately interpret their results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Clathrin Terminal Domain-Amphiphysin Protein-Protein Interaction. Probing the Pitstop 2 Aromatic Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 8. scbt.com [scbt.com]

- 9. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. Clathrin Terminal Domain-Ligand Interactions Regulate Sorting of Mannose 6-Phosphate Receptors Mediated by AP-1 and GGA Adaptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

Pitstop 2: A Technical Guide to its Initial Studies and Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Pitstop 2 is a cell-permeable small molecule that was initially identified as a potent inhibitor of clathrin-mediated endocytosis (CME).[1][2] It was designed to target the N-terminal domain of the clathrin heavy chain, a crucial protein involved in the formation of coated vesicles for intracellular trafficking.[3][4] This guide provides a comprehensive overview of the initial studies and discovery of Pitstop 2, detailing its mechanism of action, experimental validation, and subsequent findings regarding its specificity.

Mechanism of Action: Pitstop 2 was developed to competitively inhibit the interaction between the clathrin heavy chain's N-terminal domain and adaptor proteins containing clathrin-box motifs, such as amphiphysin.[2][5][6] This interaction is a critical step in the assembly of the clathrin coat at the plasma membrane during CME. By binding to a groove on the clathrin terminal domain, Pitstop 2 was intended to specifically block the recruitment of clathrin to endocytic pits, thereby inhibiting the internalization of cargo proteins that rely on this pathway.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on Pitstop 2.

Table 1: In Vitro Inhibition Data

| Assay Type | Target Interaction | IC50 Value | Reference |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Clathrin Terminal Domain & Amphiphysin 1 | ~12 µM | [7] |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Clathrin Inhibition | 1.9 µM | [3] |

Table 2: Cellular Activity Data

| Cell Line | Assay | Cargo/Process Measured | Concentration | Effect | Reference |

| J774A.1 Macrophages | Endocytosis Assay | Transferrin | 20-40 µM | Inhibition of endocytosis | [1] |

| J774A.1 Macrophages | Endocytosis Assay | Cholera Toxin B | 20-40 µM | No effect on internalization | [1] |

| HeLa Cells | Mitotic Progression | Mitotic Spindle | 0.001-100 µM | Impaired mitotic progression | [1] |

| Dividing Cancer Cells | Cell Growth/Apoptosis | Cell Viability | 1-30 µM (24h) | Induced apoptosis and inhibited growth | [1] |

| NIH3T3 Fibroblasts | Cell Growth/Viability | Cell Viability | 1-30 µM (48h) | No effect on growth and viability | [1] |

| HeLa Cells | Antibody Internalization | Transferrin Receptor (CDE cargo) | 20 µM | Blocked internalization | [2] |

| HeLa Cells | Antibody Internalization | MHCI (CIE cargo) | 20 µM | Inhibited internalization | [2] |

| HeLa Cells | Dose-Response Internalization | MHCI | ~6 µM (Half-maximal inhibition) | Dose-dependent inhibition | [2] |

| HeLa Cells | Dose-Response Internalization | Transferrin | ~18 µM (Half-maximal inhibition) | Dose-dependent inhibition | [2] |

| BEAS-2B Cells | Antibody Internalization | Transferrin and MHCI | 20 µM | Inhibition of internalization | [2] |

| Electrically Excitable Cells (e.g., Neurons) | Compensatory Endocytosis | Presynaptic Compartment | 15 µM | Complete block of endocytosis | [7] |

Key Experimental Protocols

Antibody Internalization Assay to Assess Endocytosis

This protocol is used to visualize and quantify the internalization of specific cell surface proteins via endocytosis.

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa, BEAS-2B) on coverslips and allow them to adhere overnight.[2]

-

Serum Starvation: Prior to the experiment, incubate the cells in serum-free media for 1 hour.[2]

-

Inhibitor Treatment: Treat the cells with Pitstop 2 (e.g., 20 µM) dissolved in serum-free media containing 10 mM HEPES for 15 minutes at 37°C. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[2]

-

Cargo Internalization: Incubate the cells with antibodies directed against the cargo protein of interest (e.g., anti-MHCI antibodies) and a fluorescently labeled cargo that is known to be internalized via CME (e.g., Alexa594-Transferrin) for 30 minutes at 37°C in the presence of the inhibitor or vehicle.[2][8]

-

Visualization of Internalized Cargo:

-

Immunofluorescence: After fixation, permeabilize the cells and label with fluorescently-tagged secondary antibodies to detect the primary antibodies against the cargo protein.

-

Imaging and Quantification: Acquire images using fluorescence microscopy. The total integrated fluorescence intensity of internalized cargo can be quantified using image analysis software.[2]

Transferrin Uptake Assay using Flow Cytometry

This method provides a quantitative measure of CME inhibition by assessing the uptake of fluorescently labeled transferrin.

Methodology:

-

Inhibitor Treatment: Treat the cells with Pitstop 2 (e.g., 30 µM) or a control compound (e.g., Pitstop 1 or DMSO) for 30 minutes during serum starvation.[5][9]

-

Transferrin Uptake: Incubate the cells with a fluorescently labeled transferrin (e.g., Transferrin-Alexa647) to allow for uptake.

-

Flow Cytometry: Analyze the cells using flow cytometry. Gate on the GFP-positive cells to measure the median fluorescence intensity of the internalized transferrin-Alexa647.[9]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of membrane proteins, which can be affected by inhibitors of endocytosis.

Methodology:

-

Cell Transfection and Labeling: Use cells expressing a SNAP-tagged protein of interest (e.g., SNAP-Tac). Label the surface proteins with a fluorescent substrate (e.g., BG-Alexa 488) for 15 minutes at 37°C in the presence or absence of Pitstop 2 (e.g., 20 µM).[2]

-

Inhibitor Pre-treatment: Treat cells with Pitstop 2 for 15 minutes at 37°C before labeling.[2]

-

Photobleaching: Photobleach a defined region of the plasma membrane.

-

Image Acquisition: Acquire images at regular intervals (e.g., every 2 seconds) for a total of 2 minutes to monitor the recovery of fluorescence in the bleached region.[2]

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of Pitstop 2 action on the clathrin-mediated endocytosis pathway.

Caption: Experimental workflow for the antibody internalization assay.

Discussion of Specificity and Off-Target Effects

While initially lauded as a specific inhibitor of CME, subsequent research has revealed that Pitstop 2 exhibits significant non-specific effects.[5][9] Studies have demonstrated that Pitstop 2 also potently inhibits clathrin-independent endocytosis (CIE).[2] For instance, the internalization of Major Histocompatibility Complex I (MHCI), a cargo protein that enters cells via CIE, was also blocked by Pitstop 2.[2]

Furthermore, experiments using cells with mutations in the clathrin heavy chain's N-terminal domain interaction sites showed that Pitstop 2 could still inhibit transferrin uptake.[5] This suggests that the inhibitory action of Pitstop 2 is not solely dependent on its binding to the intended clathrin-box motif site.[5][9] These findings indicate that Pitstop 2 has additional cellular targets and its use as a specific tool to dissect CME from CIE is not recommended without careful controls.[2][5] Other reported effects of Pitstop 2 include disruption of the nuclear pore complex permeability barrier and impairment of mitotic spindle integrity.[1][10][11]

Conclusion

Pitstop 2 was a pioneering small molecule developed to target a key protein-protein interaction in the clathrin-mediated endocytosis pathway. The initial studies provided valuable insights into the chemical inhibition of this fundamental cellular process. However, subsequent research has highlighted significant off-target effects, limiting its utility as a specific inhibitor of CME. For researchers, scientists, and drug development professionals, it is crucial to be aware of these non-specific activities when designing experiments or interpreting data obtained using Pitstop 2. Future efforts in developing clathrin inhibitors should focus on improving specificity to provide more precise tools for studying endocytic trafficking and for potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clathrin inhibitor Pitstop-2 disrupts the nuclear pore complex permeability barrier [pubmed.ncbi.nlm.nih.gov]

Pitstop 2: A Technical Guide to its Inhibitory Properties in Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core inhibitory properties of Pitstop 2, a widely utilized small molecule inhibitor in cell biology and drug development. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of the cellular pathways it perturbs.

Core Mechanism and Inhibitory Profile

Pitstop 2 was initially identified as a selective, cell-permeable inhibitor of clathrin-mediated endocytosis (CME).[1][2] Its primary mode of action involves targeting the N-terminal β-propeller domain of the clathrin heavy chain.[1] This interaction competitively inhibits the binding of essential adaptor proteins, such as amphiphysin, which are crucial for the assembly of clathrin-coated pits and subsequent vesicle formation.[1][3]

However, a growing body of evidence highlights significant off-target effects, urging caution in the interpretation of experimental results.[4][5] Notably, Pitstop 2 has been shown to inhibit clathrin-independent endocytosis (CIE), indicating that its effects are not restricted to the clathrin pathway.[6][7][8][9][10] Furthermore, recent studies have revealed that Pitstop 2 can directly interact with and inhibit small GTPases, including Ran and Rac1, by locking them in a GDP-like conformation.[11][12] This interaction disrupts a multitude of cellular processes, including nucleocytoplasmic transport, overall cell motility, and mechanics, at concentrations well below those required to significantly inhibit CME.[11][12]

Quantitative Inhibitory Data

The following tables summarize the key quantitative data regarding the inhibitory properties of Pitstop 2 across various experimental systems.

| Target Interaction | IC50 Value | Cell/System Type | Notes |

| Amphiphysin association with clathrin terminal domain | ~12 µM | In vitro | Varies for other clathrin-box containing proteins (typically 10-60 µM).[3] |

| Transferrin (Tfn) Uptake (CME marker) | ~18 µM | HeLa cells | Half-maximal inhibition.[6][8] |

| Major Histocompatibility Complex I (MHCI) Uptake (CIE marker) | ~6 µM | HeLa cells | Half-maximal inhibition, suggesting higher sensitivity of CIE to Pitstop 2.[6][8] |

| Inhibition of clathrin terminal domain–amphiphysin interaction | 1.9 µM | In vitro | [13] |

| Cellular Effects | Effective Concentration | Incubation Time | Cell Type | Observed Effect |

| Inhibition of Transferrin Uptake | 20-40 µM | 30 min | J774A.1 macrophages | Inhibition of endocytosis without compromising cell viability.[2] |

| Mitotic Spindle Disruption | 0.001-100 µM | 6 h | HeLa cells | Impaired mitotic progression.[2] |

| Apoptosis Induction | 1-30 µM | 24 h | Dividing cancer cells | Induces apoptosis and inhibits cell growth.[2] |

| Compensatory Endocytosis Block | 15 µM | Not specified | Neurons | Sufficient to completely block compensatory endocytosis at the presynaptic compartment.[3][14] |

| General CME Inhibition | 20-25 µM | 5 - 10 min | Most cell types | Recommended working concentration for complete CME inhibition.[14] |

Experimental Protocols

Transferrin Uptake Inhibition Assay (Fluorescence Microscopy)

This protocol is designed to qualitatively and quantitatively assess the inhibition of clathrin-mediated endocytosis by Pitstop 2 using fluorescently labeled transferrin.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate (e.g., HeLa cells)

-

Serum-free cell culture medium

-

Pitstop 2 stock solution (30 mM in DMSO)[15]

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488 or 594)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on coverslips to achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation: Wash cells twice with warm PBS and incubate in serum-free medium for 1-2 hours at 37°C.[15]

-

Inhibitor Pre-treatment: Prepare a working solution of Pitstop 2 in serum-free medium (e.g., 20-30 µM). Aspirate the serum-free medium from the cells and add the Pitstop 2-containing medium. Include a vehicle control (DMSO). Incubate for 15 minutes at 37°C.[7][8][15]

-

Transferrin Uptake: Add fluorescently labeled transferrin to each well to a final concentration of 25 µg/mL. Incubate for 15-30 minutes at 37°C.[15]

-

Stopping Uptake and Fixation: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[15]

-

Staining and Mounting: Wash the cells three times with PBS. Incubate with a nuclear stain (e.g., DAPI) for 5 minutes. Wash twice with PBS and mount the coverslips on microscope slides using a mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.

Cell Viability and Growth Assay

This protocol assesses the cytotoxic and anti-proliferative effects of Pitstop 2.

Materials:

-

Cancer cell lines (e.g., HeLa) and non-tumorigenic cell lines (e.g., NIH3T3)

-

96-well cell culture plates

-

Complete cell culture medium

-

Pitstop 2 stock solution

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: The following day, treat the cells with a serial dilution of Pitstop 2 (e.g., 1-30 µM).[2] Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48 hours).[2]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability or growth inhibition.

Visualizing Pitstop 2's Cellular Impact

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows affected by Pitstop 2.

Caption: Pitstop 2's inhibition of Clathrin-Mediated Endocytosis.

Caption: Off-target effects of Pitstop 2 on cellular pathways.

Caption: Experimental workflow for a transferrin uptake assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. content.abcam.com [content.abcam.com]

- 15. benchchem.com [benchchem.com]

Unmasking the Unintended: A Technical Guide to the Off-Target Effects of Pitstop 2

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pitstop 2, a widely utilized inhibitor of clathrin-mediated endocytosis (CME), has become an invaluable tool for dissecting cellular trafficking pathways. Initially celebrated for its specificity in targeting the interaction between the clathrin heavy chain and amphiphysin, a growing body of evidence reveals a more complex pharmacological profile.[1][2][3] This technical guide provides an in-depth examination of the off-target effects of Pitstop 2, offering a critical resource for researchers employing this compound and for professionals in drug development seeking to understand its broader cellular impact. The data presented herein underscores the importance of careful experimental design and interpretation when using chemical probes in biological systems.

Inhibition of Clathrin-Independent Endocytosis (CIE)

One of the most significant off-target effects of Pitstop 2 is its potent inhibition of clathrin-independent endocytosis (CIE).[1][2] This effect is crucial to consider as it challenges the use of Pitstop 2 as a specific tool to distinguish between clathrin-dependent and -independent pathways.

Quantitative Data: Inhibition of Endocytosis

| Target | Cargo Protein/Marker | Cell Type | Pitstop 2 Concentration | Observed Effect | Reference |

| Clathrin-Mediated Endocytosis (CME) | Transferrin | HeLa, J774A.1 | 12 µM (IC50 for amphiphysin association) | Inhibition of CME | |

| Transferrin | J774A.1 Macrophages | 20-40 µM | Inhibition of endocytosis | [4] | |

| Clathrin-Independent Endocytosis (CIE) | Major Histocompatibility Complex I (MHCI) | HeLa | 5-30 µM | Dose-dependent inhibition of internalization | [5] |

| CD59 | HeLa | 20 µM | Blocked internalization | [2] | |

| CD44, CD98, CD147 | HeLa | 20 µM | Blocked endocytosis | [2] |

Experimental Protocol: Assessing Inhibition of Clathrin-Independent Endocytosis of MHCI

This protocol is adapted from studies demonstrating Pitstop 2's inhibition of CIE.[2][6]

Objective: To quantify the effect of Pitstop 2 on the internalization of Major Histocompatibility Complex I (MHCI), a marker for clathrin-independent endocytosis.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Pitstop 2 (and a negative control compound if available)

-

Dimethyl sulfoxide (DMSO) as a vehicle

-

Primary antibody against MHCI

-

Alexa Fluor-conjugated secondary antibody

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Pre-incubation: Wash the cells with serum-free DMEM. Pre-incubate the cells with DMEM containing either DMSO (vehicle control) or the desired concentration of Pitstop 2 (e.g., 20 µM) for 15 minutes at 37°C.

-

Internalization: Add the primary antibody against MHCI to the media and incubate for 30 minutes at 37°C to allow for internalization in the presence of the inhibitor or vehicle.

-

Washing: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis.

-

Acid Wash (to remove surface-bound antibody): To specifically visualize the internalized antibody, perform an acid wash by incubating the cells with a low pH buffer (e.g., 0.5% acetic acid, 0.5 M NaCl, pH 3.0) for 1 minute on ice. Immediately wash three times with ice-cold PBS.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Block the cells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30 minutes. Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto glass slides using a mounting medium.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the internalized MHCI per cell using image analysis software. Compare the fluorescence intensity between DMSO-treated and Pitstop 2-treated cells.

Disruption of the Actin Cytoskeleton and Cell Motility

Pitstop 2 exerts profound effects on the actin cytoskeleton, leading to significant changes in cell mechanics and motility.[7] These effects are observed at concentrations that have a minimal impact on CME, suggesting a distinct off-target mechanism.

Quantitative Data: Effects on Cytoskeleton and Motility

| Parameter | Cell Type | Pitstop 2 Concentration | Observed Effect | Reference |

| Cell Motility | Endothelial cells | 7.5 µM | Arrest of endothelial cell motility | [7] |

| Actin Cytoskeleton | Endothelial cells | 7.5 µM | Gradual dismantling of the cortical actin network | [7] |

| EA.hy926 cells | 7.5 µM | Reorganization of actin cytoskeleton, depletion of F-actin from lamellipodia | [7] | |

| Cell Mechanics | EA.hy926 cells | Not specified | Substantial decrease in cell stiffness and increase in cell volume | [7] |

Experimental Protocol: Visualizing Actin Cytoskeleton Disruption

This protocol outlines a method for observing the effects of Pitstop 2 on the actin cytoskeleton using fluorescence microscopy.[7]

Objective: To visualize the structural changes in the actin cytoskeleton of cells treated with Pitstop 2.

Materials:

-

EA.hy926 endothelial cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Pitstop 2

-

DMSO

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed EA.hy926 cells on glass coverslips and allow them to adhere and spread.

-

Treatment: Treat the cells with Pitstop 2 (e.g., 7.5 µM) or DMSO (vehicle control) for a specified time (e.g., 30 minutes).

-

Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells with PBS. Incubate with a solution containing fluorescently labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells extensively with PBS and mount the coverslips on microscope slides.

-

Image Analysis: Acquire images using a fluorescence microscope. Qualitatively and quantitatively analyze the changes in the actin cytoskeleton, such as the integrity of stress fibers, the presence of cortical actin, and the formation of lamellipodia.

Interaction with Small GTPases and Disruption of Nuclear Pore Complexes

A key off-target mechanism of Pitstop 2 involves its direct interaction with small GTPases of the Ras superfamily, particularly Ran and Rac1.[8][9] This interaction appears to lock these GTPases in a GDP-bound-like state, thereby inhibiting their downstream signaling pathways. This leads to significant disruption of nucleocytoplasmic transport and cell motility. Furthermore, Pitstop 2 directly interacts with components of the nuclear pore complex (NPC), compromising its integrity.[10]

Quantitative Data: Binding Affinities

| Target Protein | Pitstop 2 Binding Affinity (kcal/mol) | Reference |

| Clathrin Heavy Chain | -8.9 | [10] |

| Nup37 (Nucleoporin) | -7.5 | [10] |

| Nup43 (Nucleoporin) | -7.0 | [10] |

| Seh1 (Nucleoporin) | -8.2 | [10] |

| Sec13 (Nucleoporin) | -7.7 | [10] |

| Nup133 (Nucleoporin) | -7.9 | [10] |

Experimental Protocol: Nuclear Pore Complex Permeability Assay

This protocol is a generalized method for assessing the integrity of the nuclear pore complex permeability barrier, which is disrupted by Pitstop 2.[10]

Objective: To determine if Pitstop 2 affects the permeability of the nuclear pore complex to fluorescently labeled macromolecules.

Materials:

-

Digitonin

-

Transport Buffer (TB: 20 mM HEPES, 110 mM K-acetate, 5 mM Na-acetate, 2 mM Mg-acetate, 1 mM EGTA, pH 7.3)

-

Fluorescently labeled dextran (e.g., 70 kDa FITC-dextran)

-

Pitstop 2

-

DMSO

-

Confocal microscope

Procedure:

-

Cell Culture: Grow cells on glass-bottom dishes suitable for live-cell imaging.

-

Permeabilization: Wash the cells with TB. Permeabilize the cell membrane by incubating with a low concentration of digitonin (e.g., 20-50 µg/mL) in TB for 5 minutes. This selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact.

-

Treatment: Replace the digitonin solution with fresh TB containing either DMSO or Pitstop 2 at the desired concentration.

-

Permeability Assay: Add the fluorescently labeled dextran to the buffer.

-

Imaging: Immediately begin acquiring time-lapse images of the cells using a confocal microscope, focusing on both the cytoplasm and the nucleus.

-

Analysis: Measure the fluorescence intensity in the nucleus and cytoplasm over time. An increase in the nuclear-to-cytoplasmic fluorescence ratio in Pitstop 2-treated cells compared to control cells indicates a compromised nuclear pore complex permeability barrier.

Cytotoxicity

At higher concentrations and with longer incubation times, Pitstop 2 can induce cytotoxicity and inhibit cell growth.[4]

Quantitative Data: Cytotoxicity

| Cell Line | Pitstop 2 Concentration | Assay | Observed Effect | Reference |

| HeLa | 1-30 µM (24h) | Not specified | Induces apoptosis and inhibits cell growth | [4] |

| Dividing cancer cells | 1-30 µM (24h) | Not specified | Induces apoptosis and inhibits cell growth | [4] |

Experimental Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the release of LDH from damaged cells.

Objective: To determine the cytotoxic effect of Pitstop 2 on a given cell line.

Materials:

-

Target cell line

-

Cell culture medium

-

Pitstop 2

-

DMSO

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluence during the experiment.

-

Treatment: The following day, treat the cells with a range of concentrations of Pitstop 2 (and a DMSO vehicle control). Include wells with untreated cells for a negative control and wells that will be lysed to represent maximum LDH release (positive control).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

-

Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagents.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity for each concentration of Pitstop 2 relative to the positive and negative controls.

Visualizations

Signaling Pathways

Caption: Intended vs. Off-Target Pathways of Pitstop 2.

Experimental Workflow

Caption: Workflow for Assessing CIE Inhibition.

Logical Relationships

Caption: Pitstop 2's Impact on Cell Motility.

Conclusion and Recommendations

The off-target effects of Pitstop 2 are extensive and have significant implications for the interpretation of experimental results. While it remains a useful tool for studying clathrin-mediated processes, its use as a highly specific inhibitor is not recommended without appropriate controls.

Key Recommendations for Researchers:

-

Use the Lowest Effective Concentration: Titrate Pitstop 2 to the lowest concentration that effectively inhibits CME in your system to minimize off-target effects.

-

Employ Multiple Controls: Always include a vehicle control (DMSO) and, if possible, a structurally related but inactive control compound.

-

Validate Findings with Orthogonal Approaches: Confirm key findings using alternative methods, such as siRNA-mediated knockdown of clathrin or other components of the CME machinery.

-

Be Mindful of Incubation Times: Use the shortest incubation time necessary to achieve the desired effect, as longer exposures are more likely to induce off-target responses and cytotoxicity.

-

Consider the Specific Biological Question: If the goal is to specifically probe clathrin-independent pathways, Pitstop 2 is not a suitable tool.

For drug development professionals, the off-target profile of Pitstop 2 serves as a case study in the importance of comprehensive target validation and off-target screening. The promiscuous nature of this compound highlights the challenges in developing highly specific chemical probes and therapeutics that target complex cellular machinery. A thorough understanding of a compound's full range of biological activities is paramount to advancing safe and effective therapies.

References

- 1. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]

- 10. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

A Preliminary Investigation into the Cytotoxicity of Pitstop 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic properties of Pitstop 2, a well-known inhibitor of clathrin-mediated endocytosis. While its primary application is the study of endocytic pathways, its effects on cell viability, particularly in cancer cell lines, have garnered significant interest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers investigating the cytotoxic potential of Pitstop 2.

Mechanism of Action: Beyond Endocytosis Inhibition

Pitstop 2 was designed as a selective, cell-permeable small molecule that targets the N-terminal β-propeller domain of the clathrin heavy chain.[1] This interaction competitively inhibits the binding of accessory proteins containing clathrin-box motifs, such as amphiphysin, thereby blocking clathrin-mediated endocytosis (CME).[2][3] The IC50 value for the inhibition of the clathrin-amphiphysin interaction is approximately 12 µM.[3][4]

However, the cytotoxic effects of Pitstop 2, especially its selectivity for dividing cancer cells over non-cancerous cells, are not solely attributable to the blockade of CME.[1][5] Research has revealed that Pitstop 2 also exerts significant "off-target" effects that are crucial to its anti-proliferative and cytotoxic activities.

-

Mitotic Spindle Disruption: During mitosis, clathrin plays a vital role in stabilizing kinetochore-fibers of the mitotic spindle.[2] Pitstop 2 disrupts this function, leading to a loss of spindle integrity. This triggers the Spindle Assembly Checkpoint (SAC), trapping cells in metaphase and ultimately inducing apoptosis.[2][5]

-

Clathrin-Independent Endocytosis (CIE) Inhibition: Studies have shown that Pitstop 2 can also inhibit CIE, suggesting it has cellular targets beyond the clathrin terminal domain.[6][7][8]

-

Interaction with Small GTPases: More recent findings indicate that Pitstop 2 can directly bind to small GTPases, such as Ran and Rac1.[9] This interaction disrupts a wide range of cellular processes, including nucleocytoplasmic transport and cell motility, contributing to its cytotoxic profile.[9]

Quantitative Cytotoxicity Data

The cytotoxic effects of Pitstop 2 are dose-dependent and vary significantly across different cell lines. It notably exhibits higher potency against dividing cancer cells while having minimal effect on non-tumourigenic cells at similar concentrations.[5][10]

Table 1: IC50 Values for Pitstop 2

| Compound | Interaction Inhibited | IC50 Value | Source |

|---|---|---|---|

| Pitstop 2 | Clathrin Terminal Domain–Amphiphysin | ~12 µM | [4] |

| Pitstop 2 | Transferrin Endocytosis (HeLa cells) | ~18 µM | [7] |

| Pitstop 2 | MHCI Endocytosis (HeLa cells) | ~6 µM |[7] |

Table 2: Summary of Pitstop 2 Cytotoxic Effects on Various Cell Lines

| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Source |

|---|---|---|---|---|---|

| HeLa (Cancer) | 1-30 µM | 24 hours | Cell Growth Assay | Dose-dependent reduction in the total number of viable cells. | [10] |

| HeLa (Cancer) | 10-30 µM | 20 hours | LDH Assay | Significant increase in cytotoxicity in synchronized G2/M cells. | [11] |

| HeLa (Cancer) | 10-30 µM | 24 hours | Trypan Blue | Increased number of non-viable cells; induction of apoptosis (PARP cleavage). | [11] |

| NIH3T3 (Non-cancer) | 1-30 µM | 48 hours | Cell Growth/Viability | No significant effect on growth and viability. | [5][10] |

| A549_3R (NSCLC) | 60 µM | 24 hours | Cell Viability Assay | ~15% reduction in cell viability. | [12][13] |

| J774A.1 (Macrophage) | 20-40 µM | 30 minutes | Cell Viability Assay | No compromise in cell viability. |[10] |

Signaling Pathways in Pitstop 2-Induced Cytotoxicity

The selective killing of dividing cancer cells by Pitstop 2 is primarily linked to the disruption of mitosis.

In addition to its effects on mitosis, the interaction of Pitstop 2 with other cellular components contributes to its overall cytotoxicity. Its ability to bind to β-propeller folds found in both clathrin and nuclear pore complex (NPC) scaffold proteins suggests a broader mechanism of action.[12][14]

Experimental Protocols

Accurate assessment of Pitstop 2 cytotoxicity requires careful experimental design. The following section details a generalized protocol for a cell viability assay, synthesized from methodologies reported in the literature.

-

Solvent: Prepare a stock solution by dissolving Pitstop 2 powder in 100% fresh, sterile DMSO to a final concentration of 30 mM.

-

Solubilization: Ensure complete dissolution by vortexing.

-

Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles. The stock solution is stable for only 4-6 hours at room temperature.

This protocol outlines a typical workflow for assessing cell viability after Pitstop 2 treatment.

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (approx. 80-90% confluency). Allow cells to adhere overnight at 37°C and 5% CO₂.[4][15]

-

Media Change: Remove the growth medium. Wash the cells once with PBS. Add serum-free media containing 10 mM HEPES (pH 7.4).[4] Note: Serum proteins can sequester amphiphilic molecules like Pitstop 2, reducing its effective concentration.[4]

-

Treatment Preparation: Prepare serial dilutions of Pitstop 2 in serum-free media from the 30 mM DMSO stock. The final DMSO concentration in the wells should be kept constant across all conditions and should not exceed 1%.[4]

-

Cell Treatment: Add the Pitstop 2 dilutions to the appropriate wells. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48 hours) at 37°C and 5% CO₂.[10][11]

-

Viability Reagent Addition: Add the viability reagent (e.g., 10 µL of CCK-8 solution per 100 µL of media) to each well.[15]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Important Considerations and Best Practices

-

Amphiphilic Nature: Pitstop 2 is an amphiphile, which allows it to penetrate cell membranes but also carries the risk of non-specific membrane effects at high concentrations.[4]

-

Concentration: Use of final concentrations at or above 30 µM may lead to non-specific side effects, including cell detachment in some lines. A working concentration of 25 µM is often recommended for effective CME inhibition.[4]

-

Incubation Time: For studying endocytosis, short incubation times (5-10 minutes) are sufficient.[4] For cytotoxicity studies, longer incubations are necessary, but researchers should be aware that prolonged exposure may increase non-specific effects.

-

Fluorescence Interference: At high concentrations, Pitstop 2 may emit a low level of fluorescence in the green channel. This is typically not an issue if cells are fixed and washed prior to imaging.[4]

-

Off-Target Awareness: Given the evidence of significant off-target effects, data derived from Pitstop 2 experiments should be interpreted with caution. It cannot be used as a specific tool to distinguish between clathrin-dependent and clathrin-independent pathways.[6][7][8]

Conclusion

The preliminary investigation into Pitstop 2 cytotoxicity reveals a complex mechanism of action that extends beyond its role as a clathrin inhibitor. Its ability to selectively induce cell death in dividing cancer cells is largely attributed to the disruption of clathrin's function at the mitotic spindle, leading to mitotic arrest and apoptosis.[2] Furthermore, off-target effects on crucial cellular machinery, including small GTPases and nuclear pore complexes, contribute significantly to its cytotoxic profile.[9] This dual mechanism makes Pitstop 2 a valuable tool for cancer research, suggesting that clathrin and its associated pathways may represent novel targets for anti-mitotic drug development.[5] However, researchers must remain cognizant of its non-specific effects and design experiments accordingly to generate robust and interpretable data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pitstop 2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 2 is a cell-permeable small molecule inhibitor designed to block clathrin-mediated endocytosis (CME). It functions by targeting the terminal domain of the clathrin heavy chain, thereby preventing the interaction with accessory proteins containing clathrin-box motifs, such as amphiphysin.[1][2] CME is a vital cellular process responsible for the internalization of a wide array of cargo, including nutrients, growth factors, and receptors, and is implicated in various physiological and pathological processes such as signal transduction, synaptic vesicle recycling, and viral entry.[3] While Pitstop 2 has been utilized as a tool to study these processes, it is crucial to recognize its potential for non-specific and off-target effects.[1][4] These application notes provide a detailed protocol for the use of Pitstop 2 in cell culture, summarize key quantitative data, and highlight important considerations for data interpretation.

Mechanism of Action and Specificity

Pitstop 2 was developed to competitively inhibit the interaction between the N-terminal domain of the clathrin heavy chain and clathrin-box containing accessory proteins.[1] This disruption is intended to specifically block the assembly of clathrin-coated pits and subsequent vesicle formation. However, multiple studies have demonstrated that Pitstop 2 can also inhibit clathrin-independent endocytosis (CIE).[4][5] Furthermore, its inhibitory effects on CME may not be solely attributable to its intended mode of action, suggesting the existence of additional cellular targets.[1][6] Therefore, caution is advised when interpreting results, and appropriate controls are essential.

Data Presentation

The following tables summarize the recommended working concentrations and incubation times for Pitstop 2 in various cell lines, as well as its reported effects on cell viability.

Table 1: Recommended Working Concentrations and Incubation Times for Pitstop 2

| Cell Line | Concentration (µM) | Incubation Time | Notes | Reference |

| HeLa | 20 - 30 | 15 - 30 min | Effective for inhibiting transferrin uptake. | [1][5] |

| J774A.1 | 20 - 40 | 30 min | No compromise in cell viability reported at these conditions. | [7] |

| BEAS-2B | 20 | 30 min | Inhibition of both transferrin and MHCI internalization observed. | [4] |

| COS-7 | Not specified | Not specified | Inhibition of transferrin and MHCI internalization observed. | [8] |

| Neurons | 15 | Not specified | Sufficient to block compensatory endocytosis. Neurons are noted to be particularly sensitive. | [2] |

| AF22 | 30 | < 90 min | Significant cell death observed at 90 minutes. A shorter incubation of 45 minutes was found to be effective. | [9] |

Table 2: Effects of Pitstop 2 on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |

| HeLa | 1 - 30 | 24 h | Dose-dependent reduction in the total number of viable cells. | [7] |

| HeLa | 30 | 6 h | Disrupts mitotic spindle and impairs mitotic progression. | [3] |

| NIH3T3 | 1 - 30 | 48 h | No effect on growth and viability. | [7] |

| J774A.1 | 20 - 40 | 30 min | No compromise in cell viability. | [7] |

| AF22 | 30 | 90 min | Most cells reported to be dead. | [9] |

Experimental Protocols

Protocol 1: Inhibition of Transferrin Uptake in HeLa Cells

This protocol describes a common assay to assess the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin

-

Serum-free DMEM

-

Pitstop 2 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Alexa Fluor 647-conjugated transferrin

-

Phosphate Buffered Saline (PBS)

-

Acid wash buffer (0.1 M glycine, 150 mM NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and culture until they reach 80-90% confluency.[10]

-

Serum Starvation: Incubate the cells in serum-free DMEM for 30 minutes at 37°C to deplete endogenous transferrin.[1]

-

Inhibitor Treatment: Pre-incubate the cells with Pitstop 2 (e.g., 30 µM) or DMSO vehicle control in serum-free DMEM for 30 minutes at 37°C.[1][6]

-

Transferrin Internalization: Add Alexa Fluor 647-conjugated transferrin (50 µg/ml) to the cells and incubate for 10 minutes at 37°C to allow for endocytosis.[6]

-

Stop Internalization: Place the plate on ice and wash the cells once with ice-cold PBS to stop the internalization process.

-

Acid Wash: To remove surface-bound transferrin, wash the cells twice with ice-cold acid wash buffer for 5 minutes each.[6]

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The fluorescence intensity of internalized transferrin can be quantified using image analysis software.

Visualizations

Signaling Pathway Diagram

Caption: Clathrin-mediated endocytosis pathway and the inhibitory action of Pitstop 2.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing endocytosis inhibition using Pitstop 2.

Important Considerations and Limitations

-

Off-Target Effects: As mentioned, Pitstop 2 is known to have off-target effects and can inhibit clathrin-independent endocytosis.[4][11] It is recommended to use it in conjunction with other methods for inhibiting CME, such as siRNA-mediated knockdown of clathrin heavy chain, to confirm findings.[1]

-

Cell Type Specificity: The optimal concentration and incubation time for Pitstop 2 can vary significantly between cell types.[2][9] It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific cell line that maximize inhibition while minimizing cytotoxicity.

-

Cytotoxicity: Pitstop 2 can be toxic to cells, especially with longer incubation times or at higher concentrations.[7][9] Always perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel with your experiment.

-

Reversibility: The effects of Pitstop 2 are reported to be reversible.[3][10] Washing out the compound and incubating the cells in fresh medium for 45-60 minutes can restore CME, which can serve as an important control experiment.[10]

-

Negative Control: A structurally similar but inactive compound, Pitstop 2 negative control, is available and should be used alongside the active compound to control for non-specific effects of the chemical scaffold.[5]

-

Fluorescence Interference: High concentrations of Pitstop 2 may interfere with fluorescence imaging.[2] It is advisable to fix and wash the cells before imaging to minimize this potential artifact.

Conclusion

Pitstop 2 can be a useful tool for the acute inhibition of clathrin-mediated endocytosis in cell culture. However, researchers must be aware of its limitations, particularly its off-target effects and potential for cytotoxicity. By carefully titrating the compound, using appropriate controls, and validating findings with alternative methods, reliable data can be obtained to investigate the role of CME in various cellular processes.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. abcam.com [abcam.com]

- 3. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. content.abcam.com [content.abcam.com]

- 11. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

Pitstop 2: Application Notes and Protocols for the Inhibition of Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 2 is a cell-permeable chemical inhibitor widely used in cell biology to study the role of endocytosis in various cellular processes. It was initially identified as an inhibitor of clathrin-mediated endocytosis (CME) by targeting the interaction between the clathrin heavy chain's N-terminal domain and amphiphysin.[1][2] However, subsequent research has revealed that Pitstop 2 also potently inhibits clathrin-independent endocytosis (CIE), indicating it has additional cellular targets beyond clathrin.[1][3][4] This broader activity makes Pitstop 2 a general inhibitor of endocytosis rather than a specific tool to dissect clathrin-dependent pathways.[1][5] Caution is advised in interpreting data, as some studies suggest its inhibitory effects may be due to non-specific actions.[5][6]

These application notes provide a comprehensive overview of the effective concentrations of Pitstop 2, detailed experimental protocols, and important considerations for its use in research.

Data Presentation: Effective Concentrations of Pitstop 2

The optimal concentration of Pitstop 2 can vary depending on the cell type and the specific endocytic pathway being investigated. The following table summarizes effective concentrations reported in the literature.

| Cell Type | Concentration (µM) | Incubation Time | Endocytic Pathway(s) Inhibited | Reference(s) |

| HeLa | 10 - 30 | 15 - 30 min | Clathrin-Mediated Endocytosis (CME) & Clathrin-Independent Endocytosis (CIE) | [1][3][7] |

| HeLa | 20 | 15 min pre-incubation, 30 min internalization | CME (Transferrin uptake) & CIE (MHCI uptake) | [1] |

| HeLa | 5 - 30 (dose-dependent) | 30 min | CME & CIE (half-maximal inhibition for MHCI at ~6 µM and for transferrin at ~18 µM) | [1] |

| Neurons (presynaptic) | 15 | Not specified | Compensatory Endocytosis | [8][9] |

| J774A.1 Macrophages | 20 - 40 | 30 min | Endocytosis of transferrin | [7] |

| General Cell Lines | 20 - 25 | 5 - 10 min | Complete inhibition of CME | [8][9] |

| Primary Cells | < 30 (more sensitive) | 5 - 10 min | General Endocytosis | [8][9] |

Note: Longer incubation times (greater than 30 minutes) are not recommended as they may lead to non-specific effects.[8] The effects of Pitstop 2 are reversible; washing out the compound and incubating cells in fresh media for 45-60 minutes can restore endocytic function.[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Pitstop 2

The following diagram illustrates the intended and actual mechanism of action of Pitstop 2. While designed to inhibit the interaction between the clathrin heavy chain and amphiphysin, it also affects other cellular targets, leading to the inhibition of both clathrin-dependent and clathrin-independent endocytosis.

Caption: Mechanism of Pitstop 2 action.

General Experimental Workflow for Studying Endocytosis Inhibition

This diagram outlines a typical workflow for assessing the effect of Pitstop 2 on the internalization of a cargo molecule.

Caption: Experimental workflow for endocytosis inhibition assay.

Experimental Protocols

Preparation of Pitstop 2 Stock and Working Solutions

Materials:

-

Pitstop 2 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Serum-free cell culture medium (e.g., DMEM)

-

HEPES buffer (1 M stock, pH 7.4)

Stock Solution Preparation (e.g., 30 mM):

-

Prepare a 30 mM stock solution of Pitstop 2 in fresh, sterile DMSO.[8]

-

Vortex thoroughly to ensure complete solubilization.[8]

-

Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to 2 years.[3][7][10]

Working Solution Preparation (e.g., 25 µM):

-

For cellular experiments, it is recommended to use serum-free media as serum albumins can sequester Pitstop 2.[8]

-

Prepare the working solution by diluting the Pitstop 2 stock solution in serum-free medium containing 10 mM HEPES (pH 7.4).[8][9]

-

The final DMSO concentration should be kept low, typically up to 1% for cellular experiments.[8][9] For example, to prepare 1 mL of 25 µM Pitstop 2 working solution from a 30 mM stock, add 0.83 µL of the stock to 999.17 µL of serum-free medium.

-

Always prepare fresh working solutions for each experiment.[8]

Protocol for Inhibition of Cargo Internalization (e.g., Transferrin)

This protocol is adapted from studies using HeLa cells.[1][3]

Materials:

-